molecular formula C18H22N6OS B2788740 N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide CAS No. 1285831-64-2

N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide

Katalognummer B2788740
CAS-Nummer: 1285831-64-2
Molekulargewicht: 370.48
InChI-Schlüssel: LNSCXAJUJRDKCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide, commonly known as CCT251545, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CCT251545 belongs to the class of small molecule inhibitors that selectively target the protein phosphatase 4 (PP4) regulatory subunit 3 (PPP4R3A).

Wirkmechanismus

The mechanism of action of CCT251545 involves the selective inhibition of PN-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamideR3A, which is a regulatory subunit of the protein phosphatase 4 (N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide) complex. The N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide complex plays a critical role in various cellular processes, including DNA damage repair, cell cycle progression, and apoptosis. The selective inhibition of PN-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamideR3A by CCT251545 disrupts the function of the N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide complex, leading to the activation of the DNA damage response and induction of cell death in cancer cells.
Biochemical and Physiological Effects:
CCT251545 has been reported to have several biochemical and physiological effects, including the induction of cell death in cancer cells, improvement of cardiac function, and neuroprotection. The selective inhibition of PN-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamideR3A by CCT251545 induces DNA damage and activates the DNA damage response, leading to the induction of apoptosis in cancer cells. Moreover, CCT251545 has been shown to improve cardiac function and reduce myocardial injury by inhibiting the activation of the protein kinase C (PKC) pathway. Additionally, CCT251545 has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

CCT251545 has several advantages for lab experiments, including its high selectivity and potency against PN-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamideR3A, which makes it a valuable tool for studying the function of the N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide complex. Moreover, CCT251545 has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, CCT251545 has some limitations for lab experiments, including its limited solubility in aqueous solutions, which can make it challenging to use in some assays.

Zukünftige Richtungen

There are several future directions for the research on CCT251545, including the development of more potent and selective inhibitors of PN-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamideR3A, the identification of novel therapeutic applications for CCT251545, and the investigation of the mechanisms underlying its neuroprotective effects. Moreover, the development of CCT251545 as a drug candidate for the treatment of cancer and cardiovascular diseases requires further preclinical and clinical studies to evaluate its safety and efficacy.

Synthesemethoden

The synthesis of CCT251545 involves a multi-step process that includes the reaction of 1-cyanocyclohexane carboxylic acid with thionyl chloride, followed by the addition of 1-(3-methylphenyl)tetrazol-5-ylthiol to form the desired compound. The synthesis method has been optimized to achieve high yields and purity of the product.

Wissenschaftliche Forschungsanwendungen

CCT251545 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The selective inhibition of PN-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamideR3A by CCT251545 has been shown to induce cell death in cancer cells, making it a promising candidate for cancer therapy. Moreover, CCT251545 has been shown to improve cardiac function and reduce myocardial injury in animal models of heart failure. In addition, CCT251545 has been reported to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

N-(1-cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS/c1-13-7-6-8-15(11-13)24-17(21-22-23-24)26-14(2)16(25)20-18(12-19)9-4-3-5-10-18/h6-8,11,14H,3-5,9-10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSCXAJUJRDKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.